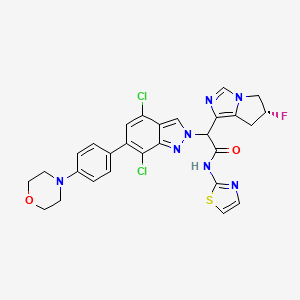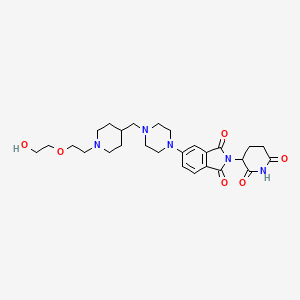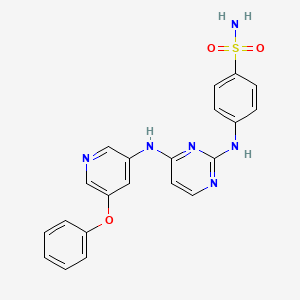
ATP-13C10 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATP-13C10 (dilithium), also known as Adenosine 5’-triphosphate-13C10 dilithium, is a compound where the adenosine triphosphate (ATP) molecule is labeled with the stable isotope carbon-13 (13C) at ten positions. ATP is a central molecule in energy storage and metabolism in living organisms. It provides the metabolic energy required to drive various cellular processes and serves as a coenzyme in numerous biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10 (dilithium) involves the incorporation of 13C-labeled carbon atoms into the ATP molecule. This is typically achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions must be carefully controlled to ensure the correct incorporation of the 13C atoms at the desired positions within the ATP molecule .
Industrial Production Methods
Industrial production of ATP-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the final product. The production process must also comply with stringent quality control measures to ensure the consistency and reliability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
ATP-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: ATP can be oxidized to produce adenosine diphosphate (ADP) and inorganic phosphate.
Reduction: ATP can be reduced in certain biochemical pathways.
Substitution: ATP can participate in substitution reactions where one of its phosphate groups is replaced by another chemical group.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-13C10 (dilithium) include enzymes such as kinases and phosphatases, which catalyze the transfer of phosphate groups. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from reactions involving ATP-13C10 (dilithium) include ADP, adenosine monophosphate (AMP), and inorganic phosphate. These products are essential intermediates in various metabolic pathways .
Applications De Recherche Scientifique
ATP-13C10 (dilithium) has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and energy transfer.
Biology: Employed in research on cellular energy metabolism and signaling.
Medicine: Utilized in studies on the role of ATP in disease processes and potential therapeutic interventions.
Industry: Applied in the development of new drugs and diagnostic tools.
Mécanisme D'action
ATP-13C10 (dilithium) exerts its effects by participating in biochemical reactions that involve the transfer of phosphate groups. It acts as a substrate for enzymes such as kinases, which catalyze the phosphorylation of various molecules. The labeled 13C atoms allow researchers to track the movement and transformation of ATP within cells, providing valuable insights into metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
ATP-13C10 (disodium): Another 13C-labeled ATP compound where the lithium ions are replaced by sodium ions.
ATP-13C10 (monopotassium): A similar compound with potassium ions instead of lithium ions.
Uniqueness
ATP-13C10 (dilithium) is unique due to its specific labeling with 13C and the presence of lithium ions. This combination allows for precise tracking of ATP in various biochemical studies and offers unique insights into the role of lithium in biological systems.
Propriétés
Formule moléculaire |
C10H14Li2N5O13P3 |
|---|---|
Poids moléculaire |
529.0 g/mol |
Nom IUPAC |
dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clé InChI |
GSCAHXFCKKVRCE-ODQJVVOMSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
SMILES canonique |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
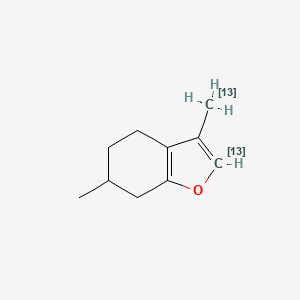

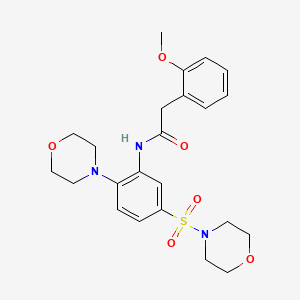
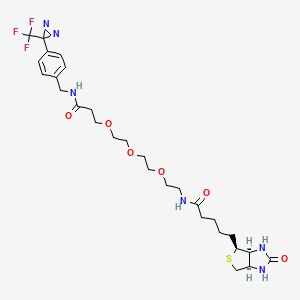
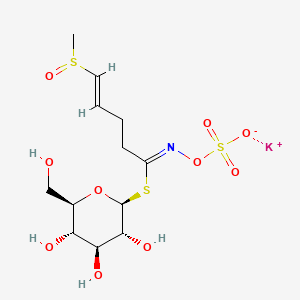

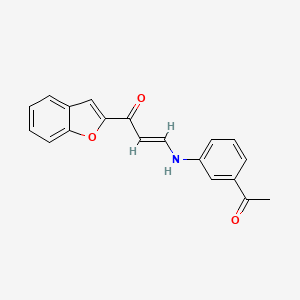
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

